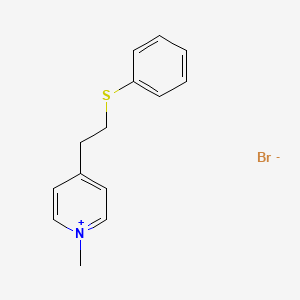
N-Methyl-4-(2-(phenylthio)ethyl)-pyridine methobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-4-(2-(phenylthio)ethyl)-pyridine methobromide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methyl group and a phenylthioethyl group, and a methobromide moiety. Its distinct chemical properties make it a subject of study in organic chemistry, medicinal chemistry, and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(2-(phenylthio)ethyl)-pyridine methobromide typically involves a multi-step process. One common synthetic route starts with the preparation of the intermediate 4-(2-(phenylthio)ethyl)-pyridine. This intermediate is then methylated using methyl bromide under controlled conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as acetonitrile or dichloromethane, and a base, such as potassium carbonate, to facilitate the methylation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-(2-(phenylthio)ethyl)-pyridine methobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or thioether derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve the use of appropriate solvents, such as ethanol or dichloromethane, and controlled temperatures to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioether derivatives, depending on the type of reaction and the reagents used .
Scientific Research Applications
N-Methyl-4-(2-(phenylthio)ethyl)-pyridine methobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Mechanism of Action
The mechanism of action of N-Methyl-4-(2-(phenylthio)ethyl)-pyridine methobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-Methyl-4-(2-(phenylthio)ethyl)-pyridine methobromide include:
- 1-Methyl-4-phenylpyridinium (MPP+)
- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
- N-Methyl-4-phenylpyridine
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the phenylthioethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds .
Properties
CAS No. |
63906-19-4 |
|---|---|
Molecular Formula |
C14H16BrNS |
Molecular Weight |
310.25 g/mol |
IUPAC Name |
1-methyl-4-(2-phenylsulfanylethyl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C14H16NS.BrH/c1-15-10-7-13(8-11-15)9-12-16-14-5-3-2-4-6-14;/h2-8,10-11H,9,12H2,1H3;1H/q+1;/p-1 |
InChI Key |
ZUHDDBXJOHPYTP-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=C(C=C1)CCSC2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















